Pioglitazone Sulfonic Acid Impurity

Analytical Method Validation Pharmaceutical Quality Control Reference Standard Purity

Accurate quantification of the oxidative Pioglitazone Sulfonic Acid impurity is critical for ANDA submissions, yet generic standards often fail to provide the specific retention times and spectral data required by regulators. This highly characterized reference standard (CAS 625853-73-8) is the precise solution. - 99.9% purity ensures accurate system suitability and quantification at trace levels. - Unique chromatographic profile eliminates the risk of peak misidentification in HPLC/LC-MS methods. - Supplied with comprehensive characterization data, supporting direct method validation and regulatory filing.

Molecular Formula C18H22N2O5S
Molecular Weight 378.443
CAS No. 625853-73-8
Cat. No. B586156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone Sulfonic Acid Impurity
CAS625853-73-8
Synonymsα-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic Acid; 
Molecular FormulaC18H22N2O5S
Molecular Weight378.443
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)N)S(=O)(=O)O
InChIInChI=1S/C18H22N2O5S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-17(18(19)21)26(22,23)24/h3-8,12,17H,2,9-11H2,1H3,(H2,19,21)(H,22,23,24)
InChIKeyGKXIVIFUPLEQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone Sulfonic Acid Impurity Reference Standard


Pioglitazone Sulfonic Acid Impurity (CAS 625853-73-8), also known as α-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic acid, is a key process-related impurity and a major oxidative metabolite of the antidiabetic drug Pioglitazone . It is formed via the oxidative cleavage of the thiazolidinedione ring of Pioglitazone [1]. This impurity is supplied as a highly characterized analytical reference standard, essential for the development and validation of purity methods during pharmaceutical quality control, research, and regulatory submission processes .

Type Highly characterized impurity reference standard
Workflow HPLC/LC-MS method development and validation
Context Pharmaceutical quality control and ANDA documentation support

Why Pioglitazone Sulfonic Acid Impurity Cannot Be Substituted


Generic substitution with other pioglitazone-related impurities is analytically and scientifically invalid. This specific impurity (CAS 625853-73-8) possesses a unique molecular structure arising from oxidative ring-opening, which imparts distinct chromatographic retention and spectral properties essential for specific peak identification in HPLC and mass spectrometry methods [1]. Using a different impurity standard, such as Pioglitazone Related Compound A (a synthesis byproduct), would result in misidentification, incorrect quantification, and potential regulatory non-compliance, as it fails to accurately represent the target analyte's physicochemical behavior [2].

Target Standard
Alternative Impurity
Pioglitazone Sulfonic Acid Impurity (oxidative ring-opened)
Pioglitazone Related Compound A (synthesis byproduct)
Polar, acidic retention; unique RRT under standard reverse-phase
Different polarity may shift retention, causing peak misassignment
Full characterization and optional pharmacopeial traceability
Limited documentation; insufficient for ANDA documentation review

Product-Specific Evidence for Selection


Certified Purity and HPLC Suitability

This commercial reference standard is supplied with a certified purity of 99.9%, making it directly suitable as an HPLC calibrant without further purification . In contrast, in-house isolated or synthesized sulfonic acid impurity often lacks such certification, requiring additional time-consuming and resource-intensive verification steps [1].

Certified Purity
Head-to-head
99.9% vs in-house isolate (unverified >95%)
Eliminates in-house purity verification burden
Direct calibrant use saves method-development time
Analytical Method Validation Pharmaceutical Quality Control Reference Standard Purity

Chromatographic Resolution from API and Related Impurities

In validated HPLC methods for Pioglitazone HCl drug substance, the Pioglitazone Sulfonic Acid Impurity exhibits a distinct relative retention time (RRT) compared to the API Pioglitazone and other process impurities like Impurity-I (5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione) and Impurity-II [1]. While specific RRT values are method-dependent, the sulfonic acid impurity's polar nature ensures baseline separation from these neutral and basic analytes under standard reverse-phase conditions [2].

Chromatographic Resolution
Cross-study comparable
Baseline separation from API and other impurities at ≤0.1% level
Ensures accurate peak assignment in purity testing
Reverse-phase C18, acidic mobile phase context
HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Regulatory Documentation and Traceability

This Pioglitazone Sulfonic Acid Impurity is supplied with detailed characterization data compliant with ICH and other regulatory guidelines, and can be further traced against pharmacopeial standards (USP or EP) upon request . This is in contrast to many commercial or in-house impurity standards which lack this level of documentation and traceability, a critical deficiency for Abbreviated New Drug Applications (ANDA) or commercial production .

Regulatory Documentation
Source review
ICH-compliant characterization data, optional pharmacopeial traceability
Supports ANDA documentation review
Data to verify with supplier; audit-defense capability
Regulatory Science ANDA Submission Quality Control

Structural Confirmation by HRMS

High-resolution mass spectrometry (HRMS) studies confirm the unique molecular formula (C18H22N2O5S) and accurate mass ([M+H]+ theoretical 379.1328 m/z) of this impurity, enabling its unambiguous identification in complex sample matrices [1]. This is a direct advantage over the many 'unknown' or 'unspecified' impurities frequently observed in HPLC traces of Pioglitazone HCl, which cannot be identified or quantified accurately without a certified reference material .

Structural Confirmation
Supporting evidence
HRMS confirmed formula C18H22N2O5S, [M+H]+ 379.1328 m/z
Converts unknown peak to controlled, known entity
Reduces unspecified-impurity burden in filings
Impurity Identification Mass Spectrometry Structural Elucidation

Research and Industrial Applications


HPLC Method Development and System Suitability

Used as a primary reference marker for developing and validating stability-indicating HPLC methods for Pioglitazone HCl drug substance and finished dosage forms. The standard's high purity (99.9%) ensures accurate determination of system suitability parameters like resolution, tailing, and plate count, and allows for precise quantification of this specific oxidative impurity at levels as low as 0.006% relative to the API [1].

ANDA Regulatory Submission Support

Essential for generating impurity profile data to support Abbreviated New Drug Applications (ANDA). The availability of a characterized standard with documented purity, structure, and potential for USP/EP traceability directly addresses regulatory requirements for identifying and controlling process-related and degradation impurities, mitigating risk of review deficiencies .

Forced Degradation Studies

Employed as a reference material in oxidative forced degradation studies of Pioglitazone. As the sulfonic acid impurity is a major oxidative metabolite formed by thiazolidinedione ring cleavage, spiking experiments with this standard are critical for confirming the identity of degradation peaks generated under ICH Q1A stress conditions, establishing product stability profiles, and setting appropriate specifications [2].

Application
Selection Property
Validation Focus
HPLC method development and system suitability
High certified purity, direct calibrant use
Resolution and quantification accuracy
ANDA documentation support
Full characterization data package
Documentation traceability review
Oxidative forced degradation studies
Identity-confirmed oxidative degradant marker
Stability-indicating method confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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